molecular formula C12H15NO3 B1435906 N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 2097893-92-8

N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide

Cat. No. B1435906
M. Wt: 221.25 g/mol
InChI Key: MJERPXQMJPLVCJ-UHFFFAOYSA-N
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Description

“N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide” is a chemical compound with the CAS Number: 2097893-92-8 . It has a molecular weight of 221.26 and is a solid in physical form . The compound’s IUPAC name is N-(1-(2-methoxyphenyl)-1-oxopropan-2-yl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide” is a solid . It has a molecular weight of 221.26 . The compound’s IUPAC name is N-(1-(2-methoxyphenyl)-1-oxopropan-2-yl)acetamide .

Scientific Research Applications

  • Antimicrobial Agents : A study by (Debnath & Ganguly, 2015) synthesized derivatives of this compound, showing promising antibacterial and antifungal activities against various pathogenic microorganisms.

  • Green Synthesis in Chemical Industry : Research conducted by (Zhang Qun-feng, 2008) indicates its use in the production of azo disperse dyes, emphasizing a novel catalytic method for its synthesis.

  • Neural Nitric Oxide Synthase Inhibitors : A study by (Entrena et al., 2005) explored derivatives of this compound as potential neuroprotective agents by inhibiting neural nitric oxide synthase.

  • Traditional Chinese Medicine : Research by (Yang et al., 2015) identified N-acetyldopamine derivatives in traditional Chinese medicine, which utilizes derivatives for treating various conditions like sore throat and spasms.

  • Chemical Structure Analysis : A study by (Kalita & Baruah, 2010) focused on the spatial orientation of amide derivatives like this compound in chemical reactions.

  • Crystal Structure Studies : (Galushchinskiy et al., 2017) and (Peikow et al., 2006) conducted research on the crystal structures of related acetamides, essential for understanding their physical and chemical properties.

  • Metabolism and Toxicology : (Coleman et al., 2000) explored the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, providing insights into their biological effects and potential toxicology.

  • Adrenergic Receptor Agonists : (Maruyama et al., 2012) synthesized and evaluated derivatives for potential use as selective β3-adrenergic receptor agonists, useful in treating obesity and diabetes.

  • Agricultural Chemistry : (Banks & Robinson, 1986) investigated the reception and activity of related acetamides in agricultural settings, crucial for understanding their environmental impact.

Safety And Hazards

“N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide” is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes .

properties

IUPAC Name

N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJERPXQMJPLVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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